2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
Description
The compound 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide (hereafter referred to as the "target compound") is a pyridazinone derivative characterized by a 4-bromophenyl substituent at the pyridazine core and a 2-methoxyphenethyl acetamide side chain. Pyridazinones are heteroaromatic compounds with diverse pharmacological activities, including anti-inflammatory, anti-osteoporotic, and receptor-targeting properties .
Properties
Molecular Formula |
C21H20BrN3O3 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
IIQYLAFNFVOQPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent is introduced via Friedel-Crafts acylation or Suzuki coupling :
-
Friedel-Crafts : o-Cresol methyl ether reacts with succinic anhydride in the presence of AlCl₃ to form γ-keto acids, followed by cyclocondensation .
-
Suzuki coupling : 3,6-Dichloropyridazine undergoes cross-coupling with 4-bromophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (100°C, 5 h) .
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires anhydrous conditions | 70–85% |
| Suzuki coupling | Functional group tolerance | Palladium catalyst cost | 65–78% |
Acetamide Side-Chain Installation
The acetamide moiety is introduced via nucleophilic acyl substitution :
-
Step 1 : Chloroacetylation of the pyridazinone nitrogen using chloroacetyl chloride in dry benzene/pyridine (0–5°C, 3 h) .
-
Step 2 : Reaction with 2-methoxyphenethylamine in dichloromethane/triethylamine (RT, 2 h) .
| Reaction | Conditions | Yield | Purity |
|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, dry benzene, 0–5°C | 87% | >95% |
| Amine coupling | Triethylamine, DCM, RT | 92% | 97% |
Optimization and Scale-Up
-
Large-scale synthesis : Reactions performed in water with sodium carbonate minimize solvent waste .
-
Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >97% purity .
Characterization and Validation
-
1H NMR : Peaks at δ 2.00 (s, 3H, CH₃CO), 3.80 (s, 3H, OCH₃), 4.33 (d, 2H, CH₂), 7.43 (d, 2H, Br-C₆H₄) .
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water) .
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Suzuki Coupling | Chloroacetylation |
|---|---|---|---|
| Cost | Low | High (Pd catalysts) | Moderate |
| Yield | 58–93% | 65–78% | 87–92% |
| Scalability | Excellent (100 g+) | Moderate (5–10 g) | High (50 g+) |
Challenges and Solutions
-
Bromine stability : Use nitrogen atmosphere to prevent debromination .
-
Amine reactivity : Pre-activate 2-methoxyphenethylamine with trimethylaluminum .
-
Byproducts : Remove unreacted hydrazine via aqueous washes .
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone core are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
- 2-Methoxyphenethyl acetamide : A methoxy group at the ortho position of the phenethyl chain, which may influence steric interactions and metabolic stability.
Structural and Functional Analogues
FPR Ligands
Pyridazinones are known to act as agonists or mixed ligands for FPR1 and FPR2, receptors involved in neutrophil chemotaxis and inflammation.
Key Observations :
- The position of the methoxy group (ortho vs. para) significantly affects receptor specificity. For example, 4-methoxybenzyl analogs show FPR2 selectivity, while 3-methoxybenzyl derivatives are mixed FPR1/FPR2 ligands .
Halogen-Substituted Derivatives
Halogen atoms (Br, Cl, F) modulate pharmacokinetics and target affinity.
Key Observations :
- Bromine vs. Chlorine : The larger atomic radius and higher lipophilicity of bromine (vs. chlorine) may enhance binding to hydrophobic receptor pockets.
CTSK Inhibitors
Pyridazinones are explored as cathepsin K inhibitors for osteoporosis.
| Compound Name | Substituents | Molecular Weight | Target | Activity | Reference |
|---|---|---|---|---|---|
| 2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide | 2-F, 4-MeO | Not reported | CTSK | Inhibitor |
Key Observations :
- The target compound’s 4-bromophenyl group may reduce CTSK affinity compared to fluorinated analogs, as fluorine is often preferred in enzyme active sites .
Structure-Activity Relationships (SAR)
- Methoxy Positioning : Ortho-substituted methoxy groups (as in the target compound) may reduce metabolic oxidation compared to para-substituted analogs.
- Bromine vs. Chlorine : Bromine’s higher molecular weight could enhance target residence time but may increase toxicity risks.
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.21 g/mol. The presence of the pyridazinone ring is significant as it is known to influence the pharmacological properties of related compounds.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. This includes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes.
- Receptor Modulation : The compound may affect receptor pathways involved in cell signaling, potentially leading to therapeutic effects in various diseases.
Biological Activity Overview
Research has indicated that compounds within the pyridazinone class exhibit various biological activities. Below is a summary table highlighting the biological activities associated with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-[3-(4-bromophenyl)-6-oxo-pyridazin-1(6H)-yl]-N-(cyclopentyl)acetamide | Anticancer | Inhibition of cancer cell proliferation |
| N-(4-methylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Anti-inflammatory | COX inhibition |
| N-cycloheptyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | Antimicrobial | Disruption of bacterial cell membranes |
Case Studies
- Anticancer Activity : A study evaluated the efficacy of pyridazinone derivatives, including our compound, against various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, suggesting their potential as anticancer agents.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers, supporting its use as an anti-inflammatory agent.
Q & A
Q. Table 1: Representative Synthesis Conditions from Literature
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethanol | HCl | 80 | 65 | >95% | |
| 2 | DMF | TEA | 100 | 72 | 98% | |
| 3 | Acetic acid | H₂SO₄ | 120 | 58 | 93% |
Advanced: How can computational modeling guide the design of derivatives for enhanced biological activity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking predict interactions with biological targets (e.g., enzymes or receptors):
- Reaction Path Search : Tools like GRRM or Gaussian simulate reaction pathways to optimize substituent positioning .
- Binding Affinity Prediction : Docking studies (AutoDock Vina) assess interactions with targets like kinases or GPCRs .
- Experimental Validation : Synthesize top candidates and validate via enzymatic assays (e.g., IC₅₀ measurements) .
Q. Key Workflow :
Generate 3D conformers of the compound.
Perform DFT optimization to determine stable geometries.
Dock into target protein active sites (e.g., PARP-1 or EGFR).
Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridazinyl protons at δ 7.2–8.5 ppm) and confirms substituent integration .
- IR Spectroscopy : Detects functional groups (C=O stretch at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 527.8 g/mol) .
- HPLC : Purity >95% with retention time matching standards .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | δ 8.1 (s, pyridazinyl), δ 3.8 (OCH₃) | |
| IR (KBr) | 1702 cm⁻¹ (C=O), 3310 cm⁻¹ (N-H) | |
| HRMS | m/z 527.8 [M+H]⁺ |
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., IC₅₀ variations in kinase inhibition) arise from assay conditions or cellular models. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., ATP concentration, incubation time) .
- Orthogonal Methods : Validate results via Western blot (target phosphorylation) and cellular proliferation assays .
- Control Variables : Account for solvent effects (DMSO tolerance <0.1%) and cell line specificity .
Example : A study reporting weak anticancer activity (IC₅₀ = 50 µM) may conflict with another (IC₅₀ = 5 µM) due to differences in apoptosis markers (e.g., caspase-3 vs. Annexin V) .
Basic: What structural features influence the compound’s reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Groups : The 4-bromophenyl moiety enhances electrophilicity, facilitating nucleophilic substitutions .
- Hydrogen Bonding : The pyridazinyl-oxo group stabilizes interactions with biological targets .
- Steric Effects : The 2-methoxyphenethyl group may hinder rotation, affecting conformational stability .
Q. Degradation Pathways :
- Hydrolysis of the acetamide bond under acidic conditions .
- Photo-debromination in UV light (use amber vials for storage) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
Core Modifications : Vary substituents on the pyridazinyl ring (e.g., Cl, F, CH₃) .
Side Chain Optimization : Replace 2-methoxyphenethyl with bulkier groups (e.g., naphthylethyl) to enhance lipophilicity .
Biological Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and enzymes (e.g., COX-2) .
Q. Table 3: SAR Design Parameters
| Variable | Options | Assay Endpoint | Reference |
|---|---|---|---|
| Pyridazinyl Substituent | Br, Cl, F, NO₂ | IC₅₀ (kinase inhibition) | |
| Acetamide Chain | Phenethyl, benzyl, alkyl | LogP, solubility |
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .
- Yield Optimization : Replace hazardous catalysts (H₂SO₄) with immobilized enzymes or green catalysts .
- Process Control : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Advanced: How to assess metabolic stability and toxicity in early-stage research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
